molecular formula C18H24N2O3 B11521918 3,3-Dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3,3-Dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11521918
M. Wt: 316.4 g/mol
InChI Key: WMVIAMRXUDYHAP-UHFFFAOYSA-N
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Description

3,3-Dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of 3,3-Dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency in producing highly functionalized heterocycles. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and can be carried out under reflux conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The functional groups present in the compound allow for substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 3,3-Dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other tetrahydropyrimidine derivatives such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

3,3-dimethylbutan-2-yl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-11-14(16(21)23-12(2)18(3,4)5)15(20-17(22)19-11)13-9-7-6-8-10-13/h6-10,12,15H,1-5H3,(H2,19,20,22)

InChI Key

WMVIAMRXUDYHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC(C)C(C)(C)C

Origin of Product

United States

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